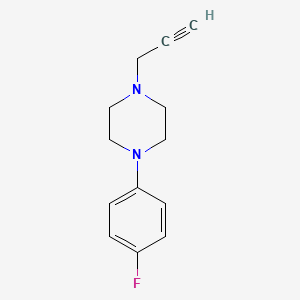

1-(4-fluorophenyl)-4-(prop-2-yn-1-yl)piperazine

Description

1-(4-Fluorophenyl)-4-(prop-2-yn-1-yl)piperazine is a piperazine derivative characterized by a 4-fluorophenyl group at the 1-position and a propargyl (prop-2-yn-1-yl) moiety at the 4-position. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of antimicrobial agents. For example, it was used to develop pleuromutilin derivatives with anti-MRSA activity via copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" . Its structural features—the electron-withdrawing fluorine atom and the reactive propargyl group—facilitate both pharmacological activity and synthetic modularity.

Properties

IUPAC Name |

1-(4-fluorophenyl)-4-prop-2-ynylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2/c1-2-7-15-8-10-16(11-9-15)13-5-3-12(14)4-6-13/h1,3-6H,7-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCKAHDKFQUGVKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCN(CC1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701320357 | |

| Record name | 1-(4-fluorophenyl)-4-prop-2-ynylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701320357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817750 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

861206-49-7 | |

| Record name | 1-(4-fluorophenyl)-4-prop-2-ynylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701320357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-4-(prop-2-yn-1-yl)piperazine typically involves the reaction of 4-fluoroaniline with propargyl bromide in the presence of a base, followed by cyclization with piperazine. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate or sodium hydride to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of 1-(4-fluorophenyl)-4-(prop-2-yn-1-yl)piperazine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems and advanced purification techniques, such as chromatography, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-4-(prop-2-yn-1-yl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Formation of oxidized derivatives such as alcohols or ketones.

Reduction: Formation of reduced derivatives such as amines or alkanes.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the presence of a piperazine ring, a fluorophenyl group, and an alkyne substituent. Its molecular formula is C14H16FN3, and it has a molecular weight of approximately 245.30 g/mol. The structural features contribute to its unique interactions with biological targets, making it a candidate for various applications.

Research indicates that 1-(4-fluorophenyl)-4-(prop-2-yn-1-yl)piperazine exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may demonstrate cytotoxic effects against various cancer cell lines. In vitro assays have shown significant activity against breast and lung cancer cells, with IC50 values indicating potent efficacy compared to standard chemotherapeutics.

- Neuropharmacological Effects : Given the piperazine moiety's commonality in psychoactive drugs, there is growing interest in exploring its effects on neurotransmitter systems. Initial receptor binding studies have indicated potential interactions with serotonin and dopamine receptors, which could have implications for treating neurological disorders .

Therapeutic Applications

The therapeutic potential of 1-(4-fluorophenyl)-4-(prop-2-yn-1-yl)piperazine extends to several areas:

- Cancer Treatment : The compound's cytotoxic properties position it as a candidate for development as an antitumor agent. Its structural similarity to known tyrosine kinase inhibitors suggests it may target similar pathways involved in tumor growth and proliferation .

- Neurological Disorders : The ability to modulate neurotransmitter systems points to its potential use in treating conditions such as depression or anxiety. Ongoing research aims to clarify its mechanisms of action and therapeutic efficacy in these contexts .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

- Cytotoxicity Assays : In vitro testing on human cancer cell lines demonstrated significant cytotoxicity, particularly against breast (MCF-7) and lung (A549) cancer cells. The IC50 values were found to be in the micromolar range, indicating strong activity compared to control compounds.

- Receptor Binding Studies : Binding affinity assays revealed that the compound interacts with several neurotransmitter receptors, including serotonin (5-HT) and dopamine (D2) receptors. These interactions suggest its potential as a candidate for further development in neuropharmacology .

- Pharmacokinetic Profiling : Preliminary pharmacokinetic studies indicated favorable absorption and distribution characteristics, with moderate metabolic stability observed in liver microsomes. This profile is essential for assessing the compound's viability as a therapeutic agent .

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-(prop-2-yn-1-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group may enhance binding affinity to certain receptors, while the prop-2-yn-1-yl group can modulate the compound’s reactivity and stability. The compound may exert its effects through pathways involving signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

The table below compares key structural and functional attributes of 1-(4-fluorophenyl)-4-(prop-2-yn-1-yl)piperazine with related piperazine derivatives:

Key Structural Insights :

- Fluorophenyl Group : Enhances binding affinity and metabolic stability across compounds. In flunarizine, bis(4-fluorophenyl) substitution increases lipophilicity and CNS penetration .

- Propargyl vs. Allyl Groups : The propargyl group in the target compound enables CuAAC for bioconjugation, whereas allyl groups (e.g., in flunarizine) participate in oxidative metabolism .

- Piperazine Substitution : 4-Methylpiperazine in MCL0042 improves selectivity for MC4R, while bulky groups in GBR-12909 enhance dopamine transporter affinity .

Pharmacological Activity

- Antimicrobial Activity: The target compound’s derivatives (e.g., pleuromutilin-triazole hybrids) show superior anti-MRSA activity (MIC: 0.25–2 µg/mL) compared to non-fluorinated piperazine analogues, likely due to enhanced membrane permeability from the fluorophenyl group .

- Neurotransmitter Modulation : Unlike GBR-12909, which directly inhibits dopamine reuptake, sigma ligands with 4-fluorophenyl-piperazine moieties (e.g., in ) indirectly regulate dopamine release via sigma receptors, demonstrating divergent mechanisms despite structural similarities .

- Receptor Selectivity : MCL0042’s 4-fluorophenyl and naphthyl groups confer dual MC4R antagonism and serotonin transporter inhibition, a profile absent in the target compound, which lacks extended aromatic systems .

ADMET and Drug-Likeness

- Metabolism : The propargyl group in the target compound undergoes slower hepatic oxidation compared to flunarizine’s allyl group, reducing metabolite-related toxicity .

- Lipinski’s Rule : Both the target compound and MCL0042 comply with Lipinski’s parameters (MW < 500, logP < 5), but the latter’s higher logP (4.8 vs. 3.2) may limit solubility .

- Blood-Brain Barrier (BBB) Penetration : GBR-12909’s bis(4-fluorophenyl)methoxy group enhances BBB permeability, whereas the target compound’s polar propargyl moiety restricts CNS uptake .

Biological Activity

1-(4-Fluorophenyl)-4-(prop-2-yn-1-yl)piperazine is a compound that has garnered attention in recent pharmacological research due to its diverse biological activities. This article provides a detailed overview of its biological properties, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Synthesis

The compound 1-(4-fluorophenyl)-4-(prop-2-yn-1-yl)piperazine features a piperazine core substituted with a 4-fluorophenyl group and a propargyl moiety. The synthesis typically involves the reaction of 1-(2-fluorophenyl)piperazine with propargyl bromide in an appropriate solvent, leading to the formation of the desired product through nucleophilic substitution reactions .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various piperazine derivatives, including 1-(4-fluorophenyl)-4-(prop-2-yn-1-yl)piperazine. The compound exhibited notable activity against several bacterial strains. For instance, it was tested against Gram-positive and Gram-negative bacteria, showing varying minimum inhibitory concentrations (MICs) that suggest its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) | Reference Compound MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.195 | 6.25 |

| Escherichia coli | ≤0.195 | 0.391 |

| Acinetobacter baumannii | 12.5 | 25 |

These results indicate that the compound may serve as a promising lead for developing new antimicrobial agents .

Neuroprotective Effects

In silico studies have suggested that 1-(4-fluorophenyl)-4-(prop-2-yn-1-yl)piperazine may interact with acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. Molecular docking studies indicated that this compound could potentially inhibit AChE, thereby enhancing cholinergic neurotransmission and offering neuroprotective effects .

Structure-Activity Relationship (SAR)

The biological activity of piperazine derivatives is often influenced by their structural components. In the case of 1-(4-fluorophenyl)-4-(prop-2-yn-1-yl)piperazine, the presence of the fluorine atom on the phenyl ring appears to enhance its lipophilicity and overall biological activity. This aligns with findings from other studies that emphasize the importance of substituent groups in modulating the pharmacological properties of piperazine compounds .

Case Study 1: Antimicrobial Screening

A comprehensive screening of various piperazine derivatives, including the target compound, revealed significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In particular, compounds with similar structural motifs demonstrated enhanced activity when electron-withdrawing groups were present on the aromatic rings .

Case Study 2: Neuroprotective Potential

In a study assessing neuroprotective agents, 1-(4-fluorophenyl)-4-(prop-2-yn-1-yl)piperazine was evaluated for its ability to inhibit AChE. The results suggested that this compound could be a valuable candidate for further development in treating neurodegenerative diseases like Alzheimer's .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-fluorophenyl)-4-(prop-2-yn-1-yl)piperazine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a general procedure involves reacting 1-(4-fluorobenzyl)piperazine derivatives with propargyl bromide in dichloromethane (DCM) under basic conditions (e.g., N,N-diisopropylethylamine) at controlled temperatures (25–40°C). Purification is typically achieved via crystallization with diethyl ether or flash chromatography . Optimization may include varying solvent polarity (e.g., ethanol vs. DCM) or catalyst use to improve yields, as seen in analogous piperazine syntheses .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

- Methodological Answer : Characterization relies on:

- ¹H/¹³C NMR : To confirm substituent positions and piperazine ring integrity. For example, aromatic protons (δ 6.9–7.3 ppm) and propargyl CH₂ signals (δ 3.4–3.8 ppm) are diagnostic .

- Mass Spectrometry (ESI-MS) : To verify molecular weight (e.g., m/z 315.02 for a related derivative) .

- Elemental Analysis : Validate purity (>95%) and stoichiometry (e.g., C, H, N content within ±0.4% of theoretical values) .

Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?

- Methodological Answer : Initial screens include:

- Receptor Binding Assays : Test affinity for serotonin receptors (e.g., 5-HT1A) due to structural similarity to arylpiperazine antidepressants .

- Antimicrobial Testing : Use broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Cytotoxicity Assays : MTT or resazurin-based assays on mammalian cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How does the propargyl substituent influence the compound’s structure-activity relationship (SAR) compared to other piperazine derivatives?

- Methodological Answer : The propargyl group enhances metabolic stability by reducing oxidative degradation (via alkyne rigidity) and may improve blood-brain barrier penetration due to increased lipophilicity. Comparative SAR studies with alkyl/aryl analogs (e.g., 1-benzylpiperazine) show altered receptor binding kinetics. For example, propargyl-substituted derivatives exhibit higher 5-HT1A selectivity (Ki < 50 nM) than phenyl analogs . Computational docking (e.g., AutoDock Vina) can model interactions with receptor active sites .

Q. What strategies are effective for resolving contradictions in metabolic stability data across species?

- Methodological Answer : Discrepancies (e.g., male vs. female rat microsomal stability) require:

- Species-Specific CYP450 Profiling : Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to identify metabolic pathways .

- Isotope-Labeled Tracers : Track metabolites like 4,4'-difluorobenzophenone (a common piperazine oxidation product) via LC-MS/MS .

- Sex Hormone Modulation : Test microsomal activity with/without testosterone/estradiol supplementation to clarify gender-dependent metabolism .

Q. How can in vivo efficacy be evaluated while addressing low bioavailability observed in preclinical models?

- Methodological Answer :

- Formulation Optimization : Use β-cyclodextrin complexes to enhance solubility, as demonstrated with modified piperazines (e.g., 20% bioavailability increase) .

- Pharmacokinetic Studies : Conduct IV/PO dosing in rodents with serial blood sampling. Calculate AUC, t₁/₂, and Cmax to identify absorption bottlenecks .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the propargyl terminus to improve membrane permeability .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.